REACTION_CXSMILES
|
[C:1]([O:13][CH2:14][CH:15]=[CH2:16])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8]CC=C)=O.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C(O)(=O)C>O1CCCC1>[O:8]=[C:6]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:1]([O:13][CH2:14][CH:15]=[CH2:16])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
4.53 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)OCC=C)(=O)OCC=C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.53 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was again cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
resulted in a turbid mixture which mixture
|
Type
|
TEMPERATURE
|
Details
|
was warmed to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in minimal amount of dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silica gel, dichloromethane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCC1)C(=O)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.62 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |